Niguldipine hydrochloride, (+/-)-

Alpha1-adrenoceptor Subtype selectivity Radioligand binding

Niguldipine hydrochloride (±)- is a unique research tool combining dual pharmacology: potent α1A-adrenoceptor antagonism (Ki 52 pM) with >200-fold selectivity over α1B/α1D, plus equipotent p-glycoprotein (P-gp) inhibition independent of stereochemistry. Unlike nifedipine or prazosin, this racemic DHP offers 40–160× greater T-type Ca²⁺ channel potency, enabling neuronal & MDR studies at lower, off-target-free concentrations. Essential for receptor subtype mapping, calcium channel pharmacology, and drug-transporter interaction research. Standard 'CCB' compounds will not replicate these multifactorial effects. Choose niguldipine hydrochloride (±)- for reproducible, publication-grade data.

Molecular Formula C36H40ClN3O6
Molecular Weight 646.2 g/mol
CAS No. 134886-09-2
Cat. No. B1678872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiguldipine hydrochloride, (+/-)-
CAS134886-09-2
SynonymsNiguldipine hydrochloride;  Niguldipine HCl;  B-859-35;  BY-935;  B-8509-035;  B-85935;  BY935;  B-8509035.
Molecular FormulaC36H40ClN3O6
Molecular Weight646.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
InChIKeyMHOSUIMBPQVOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Niguldipine Hydrochloride (CAS 134886-09-2): Procurement-Ready Reference for a Dual-Action Dihydropyridine


Niguldipine hydrochloride, CAS 134886-09-2, is a racemic 1,4-dihydropyridine (DHP) compound that functions as a dual calcium channel antagonist and alpha1-adrenoceptor ligand. Its molecular formula is C36H40ClN3O6 with a molecular weight of 646.18 g/mol . Unlike classic DHPs, it exhibits a distinct pharmacological profile, demonstrating high affinity for the α1A-adrenoceptor subtype and equipotent inhibition of the p-glycoprotein efflux pump across both stereoisomers [1]. It serves as a critical research tool for probing α1-adrenoceptor subtypes and calcium channel pharmacology, and is a key intermediate in the development of novel α1A-selective antagonists [2].

Critical Differentiation of Niguldipine HCl from Standard Dihydropyridines


Procurement of a generic 'dihydropyridine calcium channel blocker' is insufficient for experiments requiring a specific α1A-adrenoceptor or p-glycoprotein (P-gp) profile. Niguldipine is not a simple L-type channel blocker. Its unique combination of high-affinity α1A-antagonism (Ki ~0.16 nM) and P-gp inhibition (equipotent between enantiomers) sets it apart from other calcium channel antagonists like nifedipine or nimodipine [1]. Furthermore, the choice of stereoisomer profoundly impacts experimental outcomes. The (+)-enantiomer exhibits over 40-fold greater potency at the α1A-adrenoceptor than the (-)-enantiomer, a critical consideration for studies targeting this receptor subtype [1]. This document provides the quantitative evidence needed to justify its selection over structurally similar but functionally distinct alternatives.

Quantitative Differentiation Data for Niguldipine Hydrochloride


Potency and Selectivity at α1-Adrenoceptor Subtypes vs. Standard Antagonist

Niguldipine demonstrates exceptional selectivity for the α1A-adrenoceptor subtype compared to the non-selective antagonist prazosin. In competition binding experiments using [3H]prazosin on rat brain cortex membranes, (+)-niguldipine displayed a biphasic binding curve. The high-affinity site, corresponding to the α1A-adrenoceptor, had a Ki of 52 pM. The low-affinity site (α1B) exhibited a 200- to 600-fold lower affinity [1]. This is in stark contrast to the classical α1-antagonist prazosin, which does not significantly discriminate between α1A and α1B subtypes [2]. This makes niguldipine a superior tool for isolating α1A-mediated responses.

Alpha1-adrenoceptor Subtype selectivity Radioligand binding

Superior Potency for Blocking T-Type Calcium Channels Compared to Nifedipine

While many dihydropyridines are primarily L-type calcium channel blockers, niguldipine demonstrates significantly greater potency at T-type channels. In a head-to-head comparison using whole-cell voltage clamp in NG108-15 cells, niguldipine inhibited T-type calcium channel currents with an IC50 of 244 nM. In contrast, the classic DHP nifedipine was far less potent, exhibiting an IC50 of 39 µM [1]. This represents a >150-fold difference in potency for T-type channel blockade, highlighting a critical functional divergence within the DHP class.

T-type calcium channel Dihydropyridine Electrophysiology

Higher T-Type Channel Blocking Potency than Nimodipine

Niguldipine's T-type calcium channel blocking activity is also superior to that of the clinically used DHP, nimodipine. In the same NG108-15 cell model, niguldipine inhibited T-type currents with an IC50 of 244 nM, whereas nimodipine had an IC50 of 9.8 µM [1]. This equates to a 40-fold greater potency for niguldipine at this specific channel subtype.

T-type calcium channel Dihydropyridine Electrophysiology

High Stereoselectivity in Coronary Vasoconstriction vs. Nitrendipine

Niguldipine exhibits a high degree of stereoselectivity in its functional vasodilatory effects, which is more pronounced than that of nitrendipine. In an ex vivo model of coronary vasoconstriction in guinea pig Langendorff hearts, the potency ratio between the (+)-(S) and (-)-(R) enantiomers of niguldipine was 28. For nitrendipine, the stereoselectivity ratio was only 7 [1]. This indicates that the biological activity of niguldipine is much more heavily dependent on the correct stereochemical configuration.

Coronary artery Stereoselectivity Vasodilation

Equipotent P-Glycoprotein Inhibition Across Enantiomers

Unlike its stereoselective actions at calcium and alpha-adrenoceptors, niguldipine exhibits an equipotent inhibition of the P-glycoprotein (P-gp) efflux pump across both the (+)- and (-)-enantiomers. While specific Ki values for P-gp inhibition were not found in the provided data, the vendor datasheet states that 'both stereoisomers are equipotent at inhibition of p-glycoprotein' . This is a class-level inference, as this property is not universally shared by other dihydropyridines.

P-glycoprotein Multidrug resistance Stereoisomer

High-Impact Research Applications for Niguldipine Hydrochloride


Isolating α1A-Adrenoceptor Mediated Signaling Pathways

Niguldipine's exceptional selectivity for the α1A-adrenoceptor (Ki = 52 pM) over α1B (200-600 fold lower affinity) makes it an indispensable tool for researchers studying the physiological and pharmacological roles of this receptor subtype [1]. It can be used in vitro (e.g., in isolated tissue baths) and in vivo to block α1A-mediated responses (e.g., smooth muscle contraction) without confounding effects on α1B or α1D subtypes, a limitation encountered with non-selective antagonists like prazosin [2].

Investigating the Role of T-Type Calcium Channels in Neuronal Excitability

For studies examining T-type calcium channel contributions to neuronal firing patterns or neurotransmitter release, niguldipine offers a significant advantage over other DHPs. Its IC50 of 244 nM for T-type channel blockade in neuronal cells is 40- to 160-fold more potent than nimodipine (IC50 = 9.8 µM) and nifedipine (IC50 = 39 µM), respectively [3]. This allows for effective T-type channel inhibition at concentrations that minimize off-target effects, making it a superior pharmacological tool for dissecting the role of these channels in neurophysiology.

Probing the Impact of P-Glycoprotein Inhibition on Drug Transport and Resistance

Niguldipine's unique property of equipotent P-glycoprotein (P-gp) inhibition by both its enantiomers provides a valuable chemical probe for multidrug resistance (MDR) research . This allows researchers to study the effects of P-gp blockade on the cellular accumulation and efflux of chemotherapeutic agents or other P-gp substrates, independent of its stereoselective actions on calcium channels. Its dual L-type channel blockade and P-gp inhibition make it a compelling compound for studying drug-transporter interactions.

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